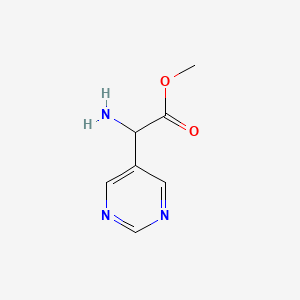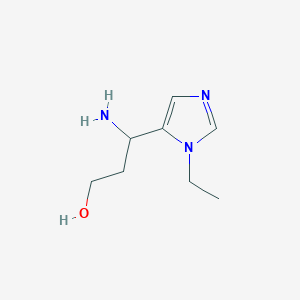
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of an amino group, an ethyl group, and a hydroxyl group attached to the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Métodos De Preparación
The synthesis of 3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides or amines .
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated imidazole derivatives.
Substitution: Substitution reactions can introduce various substituents onto the imidazole ring, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
In medicine, imidazole derivatives are known for their therapeutic potential. They are used in the development of drugs for various diseases, including infections, inflammation, and cancer. The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development .
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it an important intermediate in various industrial processes .
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of its targets .
For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes. In anticancer applications, it may interfere with signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol can be compared with other imidazole derivatives, such as 1-(3-aminopropyl)imidazole and 3-(1H-imidazol-1-yl)propan-1-amine . While these compounds share a similar imidazole core, they differ in the nature and position of their substituents.
1-(3-Aminopropyl)imidazole: This compound has an amino group attached to a propyl chain, which is connected to the imidazole ring. It is used in various chemical and biological applications.
3-(1H-imidazol-1-yl)propan-1-amine: This compound has an amino group directly attached to the imidazole ring, making it structurally distinct from this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-amino-3-(3-ethylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-2-11-6-10-5-8(11)7(9)3-4-12/h5-7,12H,2-4,9H2,1H3 |
Clave InChI |
JQUIKCVNOWSTLQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)

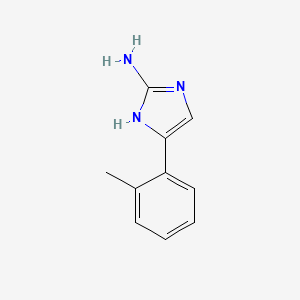


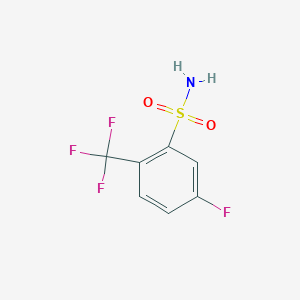
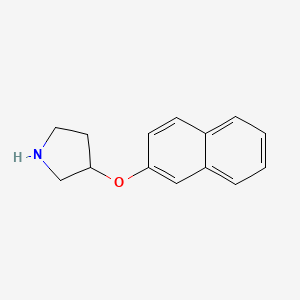


![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)

